molecular formula C9H10N2O2 B1373478 4-(Cyclopropylamino)pyridine-2-carboxylic acid CAS No. 883987-30-2

4-(Cyclopropylamino)pyridine-2-carboxylic acid

Cat. No.: B1373478
CAS No.: 883987-30-2
M. Wt: 178.19 g/mol
InChI Key: MGSAIMFPXMOGLN-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H10N2O2 It is a derivative of pyridinecarboxylic acid, where the amino group is substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylamino)pyridine-2-carboxylic acid typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(Cyclopropylamino)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can enhance binding affinity and specificity, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 4-(Cyclopropylamino)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylamino group, which can impart distinct chemical and biological properties compared to other pyridinecarboxylic acids. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(cyclopropylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSAIMFPXMOGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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